Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Overview
Description
Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds. It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system . The compound “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-” belongs to the benzimidazole family.
Molecular Structure Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, and the molecules are arranged in a linear manner .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Scientific Research Applications
Pharmacological Applications
Benzimidazoles, including the compound , have shown promising applications in biological and clinical studies . They have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Antidiabetic: Benzimidazole derivatives have been explored for their antidiabetic properties .
Anticancer: Benzimidazole derivatives have shown potential as anticancer agents . For instance, certain N-substituted benzimidazole derivatives have demonstrated enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .
Antimicrobial: These compounds have also been studied for their antimicrobial properties .
Antiparasitic: Benzimidazole derivatives have been used as antiparasitic agents .
Analgesics: They have also been explored for their potential as analgesics .
Antiviral: Benzimidazole derivatives have been studied for their antiviral properties .
Antihistamine: These compounds have been used as antihistamines .
Neurological, Endocrinological, and Ophthalmological Drugs
Benzimidazole derivatives have been used in the fields of neurology, endocrinology, and ophthalmology .
Dyes and Polymer Synthesis
Benzimidazoles are important intermediates in dyes and polymer synthesis .
Material Science
They have been used in material science for applications such as chemosensing, crystal engineering, fluorescence applications, and corrosion science .
Organic Reactions
Benzimidazoles have been employed as important intermediates in organic reactions .
Asymmetric Catalysis
They have been used as ligands for asymmetric catalysis .
Antimicrobial Activity
New benzimidazole derivatives have been synthesized and studied for their antimicrobial activity .
Future Directions
Benzimidazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives, including “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-”, and their potential applications in various fields .
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHWFJTDJGHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210748 | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
CAS RN |
61745-68-4 | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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